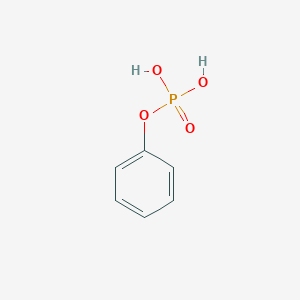

Phenylphosphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Model System for Phosphate Esterification:

PDP serves as a model system for studying the enzyme-mediated phosphorylation of phenols. In this context, researchers have investigated the mechanism by which specific enzymes catalyze the transfer of a phosphate group from a donor molecule (like ATP) to PDP, forming a new phosphate ester bond. This knowledge can be applied to understand similar processes in biological systems, such as the regulation of cellular signaling pathways [PubChem, National Institutes of Health (US), ""].

Metabolite Identification:

PDP has been identified as a metabolite in certain organisms, including mice. Metabolites are small molecules produced during various biochemical reactions in the body. Identifying and understanding the role of metabolites like PDP can contribute to a broader understanding of metabolic pathways and their potential implications in health and disease [HMDB, The Metabolomics Society, ""].

Phenylphosphoric acid, with the chemical formula C₆H₇O₄P, is an organophosphorus compound characterized by a phenyl group attached to a phosphoric acid moiety. It appears as a colorless liquid and is known for its strong acidic properties and stability. This compound is significant in various chemical processes, particularly in organic synthesis and as a reagent in biochemical applications. Its structure includes a phosphoric acid group (–PO₄) esterified with a phenol, making it a member of the class of phenyl phosphates.

Phenyl dihydrogen phosphate, as a small molecule, may not have a specific biological mechanism of action in all cases. However, its phosphate group can participate in various phosphorylation reactions, potentially acting as a phosphate donor in specific enzymatic processes []. Further research is needed to elucidate its specific biological roles.

- Phosphorylation of Alcohols: It can react with alcohols to form phenyl esters, which are important in synthesizing various organic compounds.

- Hydrolysis Reactions: Under certain conditions, phenylphosphoric acid can undergo hydrolysis to release phenol and phosphoric acid.

- Reactions with Amines: It can react with amines to form phosphoramidates, which have applications in agriculture and pharmaceuticals.

The reactivity of phenylphosphoric acid is influenced by the presence of the phenyl group, which can stabilize the positive charge on phosphorus during these reactions.

Phenylphosphoric acid exhibits biological activity that is primarily linked to its role as a phosphorylating agent. It has been found to interact with various biological molecules, influencing cellular processes such as:

- Protein Phosphorylation: It plays a role in modifying proteins through phosphorylation, affecting their function and activity.

- Enzyme Activity Modulation: The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling: By phosphorylating signaling molecules, it can modulate pathways related to cell growth and differentiation.

Research has indicated that derivatives of phenylphosphoric acid may possess antimicrobial properties, making them candidates for further study in pharmaceutical applications .

Phenylphosphoric acid can be synthesized through various methods:

- Direct Esterification:

- Phenol reacts with phosphorus oxychloride or phosphorus pentoxide in the presence of a base to yield phenylphosphoric acid.

- Hydrolysis of Phenyl Phosphate Esters:

- Hydrolyzing phenyl phosphate esters with water under acidic or basic conditions can produce phenylphosphoric acid.

- Phosphorylation Reactions:

These methods allow for the production of high-purity phenylphosphoric acid suitable for industrial and laboratory use.

Phenylphosphoric acid finds utility in various fields:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flame Retardants: Its derivatives are employed as flame retardants in polymer formulations due to their ability to inhibit combustion .

- Biochemical Research: Serves as a reagent for studying phosphorylation processes in biological systems.

- Catalysis: Acts as an additive in catalytic reactions to improve yields and selectivity .

Studies have shown that phenylphosphoric acid interacts with several biological systems:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.

- Protein Interactions: The compound influences protein interactions by modifying phosphorylation states, impacting signal transduction pathways .

- Drug Development: Research into its derivatives has revealed potential therapeutic applications, particularly in targeting "undruggable" proteins through innovative drug design strategies .

Phenylphosphoric acid shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phenyl dihydrogen phosphate | C₆H₈O₄P | Contains two hydrogen atoms bonded to phosphorus; used in biochemical applications. |

| Phenylphosphonic acid | C₆H₇O₃P | Lacks one hydroxyl group compared to phenylphosphoric acid; used primarily as a flame retardant. |

| Diphenyl phosphate | C₁₂H₁₁O₄P | Contains two phenyl groups; utilized in organic synthesis and as a plasticizer. |

| Monophenyl phosphate | C₆H₇O₄P | Similar structure but often refers to specific esters; used in biochemical research. |

Phenylphosphoric acid is unique due to its specific acidic properties and its role as an intermediate in both synthetic and biological processes, distinguishing it from its analogs.

Phenylphosphoric acid was first synthesized in the mid-20th century through esterification reactions between phenol and phosphoryl chloride. Early studies, such as those documented in the Journal of the American Chemical Society (1955), detailed its preparation via alcoholysis of phosphorus oxychloride. The compound gained prominence in the 1970s with advancements in dental adhesive systems, where derivatives like 2-methacryloyloxyethyl phenyl phosphoric acid (Phenyl-P) were used to enhance bonding efficacy.

Key Milestones:

| Year | Development |

|---|---|

| 1955 | Initial synthesis via phosphorus oxychloride and phenol |

| 1978 | Incorporation into dental adhesives as a monomer |

| 1986 | Optimization of synthetic routes for industrial-scale production |

Significance in Organophosphorus Chemistry

Phenylphosphoric acid occupies a unique niche due to its dual reactivity: the phenyl group provides aromatic stability, while the phosphate moiety participates in nucleophilic and electrophilic reactions. It serves as:

- A model substrate for studying enzyme-mediated phosphorylation, particularly in metabolic pathways involving phosphatases.

- A precursor for synthesizing organophosphorus polymers and flame retardants.

- A metabolite in murine models, highlighting its role in biochemical signaling.

Classification Within Phosphonic Acid Derivatives

Phenylphosphoric acid belongs to the aryl phosphate subclass, characterized by a direct phosphorus-oxygen-aryl bond. It differs from phosphonates (C–P bonds) and phosphinates (two C–P bonds) in its esterification pattern.

Comparative Analysis of Phosphorus Derivatives:

| Class | General Formula | Key Feature |

|---|---|---|

| Phosphate esters | ROP(O)(OH)₂ | P–O–R linkage |

| Phosphonates | RPO(OH)₂ | Direct C–P bond |

| Phosphinates | R₂PO(OH) | Two C–P bonds |

Phenylphosphoric acid, with the molecular formula C₆H₇O₄P, is an organophosphorus compound characterized by a phosphoric acid moiety connected to a phenyl ring through an oxygen atom [1] [2]. The molecular structure features a central phosphorus atom that adopts a tetrahedral geometry, with three oxygen atoms and one oxygen-phenyl group arranged around it [3]. This tetrahedral arrangement results from the sp³ hybridization of the phosphorus atom, allowing for optimal orbital overlap and stable bond formation [2].

The key structural feature of phenylphosphoric acid is the P-O-C linkage, where the phosphorus atom is connected to the phenyl ring through an oxygen bridge [1] [3]. This creates an ester bond between the phosphoric acid group and the phenyl moiety [2]. The phosphorus atom forms a double bond with one oxygen atom (P=O) and single bonds with two hydroxyl groups (P-OH), completing the phosphoric acid portion of the molecule [1] [2] [3].

The bond lengths in phenylphosphoric acid follow typical patterns for phosphorus compounds, with the P=O double bond being shorter (approximately 1.48 Å) than the P-O single bonds (approximately 1.60 Å) [2]. The P-O-C bond angle is approximately 120°, reflecting the sp² hybridization of the oxygen atom connecting the phosphorus to the phenyl group [3]. The phenyl ring maintains its planar structure with typical C-C bond lengths of about 1.40 Å and C-H bond lengths of approximately 1.08 Å [2] [3].

Physical Properties

Melting and Boiling Points

Phenylphosphoric acid exhibits well-defined thermal transition points that are characteristic of its molecular structure and intermolecular forces [2] [6]. The compound has a melting point of 97°C, which is relatively high for an organic phosphorus compound of this molecular weight [2] [6]. This elevated melting point can be attributed to the strong hydrogen bonding interactions between the hydroxyl groups of the phosphoric acid moiety in adjacent molecules [1] [2].

The boiling point of phenylphosphoric acid is approximately 346.9°C at standard pressure (760 mmHg), though this value is based on predictive models rather than direct experimental measurement due to the compound's tendency to decompose at elevated temperatures [2] [6] [8]. The high boiling point reflects the significant intermolecular forces, including hydrogen bonding and dipole-dipole interactions, that must be overcome to transition the compound from the liquid to the gaseous state [2] [6].

The substantial difference between the melting and boiling points (approximately 250°C) indicates a wide liquid range, which is relevant for applications requiring thermal stability in the liquid phase [6] [8].

Solubility Characteristics

Phenylphosphoric acid demonstrates selective solubility patterns that are governed by its molecular structure, particularly the presence of both polar phosphoric acid groups and a nonpolar phenyl ring [2] [6]. The compound is readily soluble in polar organic solvents such as methanol, ethanol, and acetone, where both the polar and nonpolar portions of the molecule can interact favorably with the solvent [2] [6].

In water, phenylphosphoric acid exhibits limited solubility despite the presence of hydrophilic hydroxyl groups [6] [8]. This limited water solubility can be attributed to the hydrophobic character of the phenyl ring, which disrupts the hydrogen bonding network of water molecules [2] [6]. The solubility in water increases with temperature and is also enhanced in basic conditions due to the formation of more water-soluble phenylphosphate salts [2] [8].

In nonpolar organic solvents such as hexane and benzene, phenylphosphoric acid shows poor solubility due to the inability of these solvents to effectively solvate the polar phosphoric acid group [6] [8]. This solubility profile makes phenylphosphoric acid suitable for applications requiring selective extraction or phase transfer processes [2] [6].

Density and Physical State

At room temperature, phenylphosphoric acid exists as a white to light yellow crystalline solid with occasional reports of light red coloration depending on purity levels [2] [6]. The compound forms well-defined crystals that can be observed under microscopic examination [6] [8].

The density of phenylphosphoric acid is approximately 1.499 g/cm³ at standard temperature and pressure, according to predictive models [2] [6]. This relatively high density compared to many organic compounds can be attributed to the presence of the phosphorus atom and efficient molecular packing in the solid state facilitated by hydrogen bonding [2] [6] [8].

The physical state of phenylphosphoric acid is temperature-dependent, transitioning from a crystalline solid below its melting point of 97°C to a viscous liquid above this temperature [2] [6]. The viscosity of the liquid state is relatively high due to intermolecular hydrogen bonding and dipole-dipole interactions [6] [8].

Chemical Properties

Acid-Base Behavior and pKa Values

Phenylphosphoric acid exhibits characteristic acid-base behavior consistent with its phosphoric acid moiety [2] [13]. As a diprotic acid, it can donate two protons in sequential dissociation steps, with each step characterized by a distinct pKa value [2] [9]. The first dissociation constant (pKa₁) is approximately 1.25, indicating that phenylphosphoric acid is a moderately strong acid, though weaker than mineral acids such as hydrochloric or sulfuric acid [6] [13].

The second dissociation constant (pKa₂) is significantly higher, typically around 6.7-7.2, reflecting the increased difficulty of removing a proton from an already negatively charged species [9] [13]. This sequential dissociation behavior allows phenylphosphoric acid to function as a buffer in certain pH ranges, particularly around its second pKa value [2] [13].

In aqueous solutions, phenylphosphoric acid predominantly exists in its partially dissociated form at neutral pH, with the fully deprotonated form becoming significant only under strongly basic conditions [9] [13]. The acid-base properties of phenylphosphoric acid are influenced by the electron-withdrawing effect of the phenyl group through the oxygen linkage, which slightly increases the acidity compared to simple alkyl phosphates [2] [13].

Reactivity Patterns

Phenylphosphoric acid demonstrates diverse reactivity patterns centered primarily around its phosphoric acid functional group [2] [8]. The compound can undergo hydrolysis reactions, particularly under basic conditions, leading to the cleavage of the P-O-C bond and formation of phosphoric acid and phenol [2] [8]. This hydrolysis reaction is catalyzed by both acids and bases, though the mechanisms differ significantly [8] [13].

Esterification reactions represent another important aspect of phenylphosphoric acid reactivity, where the hydroxyl groups of the phosphoric acid moiety can react with alcohols to form diester or triester derivatives [2] [8]. These reactions typically require catalysts such as dicyclohexylcarbodiimide (DCC) or elevated temperatures to proceed at appreciable rates [8] [13].

Phenylphosphoric acid can also participate in nucleophilic substitution reactions, where the phosphoryl oxygen can act as a nucleophile toward electrophilic centers [2] [8]. Additionally, the compound can undergo oxidation-reduction reactions, though these are less common and typically involve the phenyl ring rather than the phosphorus center [8] [13].

The reactivity of phenylphosphoric acid is significantly influenced by pH, with different reaction pathways predominating under acidic versus basic conditions [2] [8]. Under strongly acidic conditions, protonation of the phosphoryl oxygen can occur, enhancing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack [8] [13].

Coordination Chemistry

Phenylphosphoric acid exhibits notable coordination chemistry due to the presence of multiple oxygen atoms capable of acting as electron donors to metal centers [11] [13]. The compound can function as a monodentate, bidentate, or even tridentate ligand depending on the metal and reaction conditions [11] [13].

In its coordination behavior, phenylphosphoric acid typically binds to metals through the oxygen atoms of the phosphoryl group (P=O) and/or the deprotonated hydroxyl groups [11] [13]. This coordination can lead to the formation of stable metal complexes with various transition metals, including copper, zinc, and iron [11] [13].

The coordination geometry around the metal center varies depending on the specific metal and the number of phenylphosphoric acid ligands involved [11] [13]. Common geometries include octahedral, tetrahedral, and square planar arrangements [11] [13]. The stability of these metal complexes is influenced by factors such as the charge and size of the metal ion, the pH of the solution, and the presence of competing ligands [11] [13].

Research has demonstrated that phenylphosphoric acid can form coordination polymers when reacting with certain metal ions under appropriate conditions [11] [13]. These polymeric structures feature extended networks of metal centers linked by phenylphosphoric acid ligands, creating materials with interesting structural and functional properties [11] [13].

Structural Isomerism and Related Compounds

Comparison with Phenylphosphonic Acid

Phenylphosphoric acid and phenylphosphonic acid represent two structurally related organophosphorus compounds that differ fundamentally in their connectivity patterns [2] [7]. The key structural distinction lies in the nature of the bond connecting the phosphorus atom to the phenyl group [2] [7]. In phenylphosphoric acid, this connection occurs through an oxygen atom (P-O-C linkage), forming an ester bond, whereas in phenylphosphonic acid, the phosphorus is directly bonded to the phenyl carbon (P-C bond) [2] [7] [19].

This structural difference results in distinct molecular formulas: C₆H₇O₄P for phenylphosphoric acid versus C₆H₇O₃P for phenylphosphonic acid, with the latter containing one fewer oxygen atom [2] [7]. The molecular weights reflect this difference, with phenylphosphoric acid at 174.09 g/mol and phenylphosphonic acid at 158.09 g/mol [2] [7].

The physical properties of these compounds also show notable differences [2] [7]. Phenylphosphonic acid has a slightly lower melting point range (83-85°C) compared to phenylphosphoric acid (97°C) [2] [5] [7]. Similarly, the predicted boiling point of phenylphosphonic acid (285.1°C) is lower than that of phenylphosphoric acid (346.9°C) [5] [7].

The acid-base behavior also differs between these compounds, with phenylphosphonic acid having a slightly higher first pKa value (approximately 1.85) compared to phenylphosphoric acid (approximately 1.25) [7] [9]. This difference reflects the influence of the direct P-C bond versus the P-O-C linkage on the acidity of the hydroxyl groups [7] [9].

Relationship to Other Phosphorus Compounds

Phenylphosphoric acid belongs to a broader family of organophosphorus compounds and shares structural relationships with several important classes of phosphorus-containing molecules [2] [17]. As a phosphoric acid monoester, it is related to other phosphate esters such as diphenyl phosphate and triphenyl phosphate, which contain two and three phenoxy groups, respectively, attached to the phosphorus atom [2] [17].

The compound also shares structural similarities with other phosphoric acid derivatives, including alkyl phosphates, where the phenyl group is replaced by various alkyl groups [2] [17]. These compounds maintain the P-O-C linkage characteristic of phosphate esters but exhibit different physical and chemical properties based on the nature of the organic substituent [2] [17].

Phosphoric acid itself represents the parent compound of phenylphosphoric acid, differing only in the replacement of one hydroxyl group with a phenoxy group [2] [17]. This substitution significantly alters the physical properties and reactivity patterns while maintaining the core phosphoryl (P=O) functionality [2] [17].

Beyond phosphate esters, phenylphosphoric acid is structurally related to phosphonates (containing P-C bonds), phosphinates (containing two P-C bonds), and phosphine oxides (containing three P-C bonds) [17] [22]. These compound classes represent progressive replacement of P-O bonds with P-C bonds, resulting in increased stability toward hydrolysis but altered coordination chemistry and reactivity patterns [17] [22].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Decomposition

UNII

Related CAS

3279-54-7 (di-hydrochloride salt)

62698-52-6 (mono-potassium salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 56 of 61 companies with hazard statement code(s):;

H314 (28.57%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Metabolism Metabolites

The anaerobic metabolism of phenol in the beta-proteobacterium Thauera aromatica proceeds via para-carboxylation of phenol (biological Kolbe-Schmitt carboxylation). In the first step, phenol is converted to phenylphosphate which is then carboxylated to 4-hydroxybenzoate in the second step. Phenylphosphate formation is catalyzed by the novel enzyme phenylphosphate synthase, which was studied. Phenylphosphate synthase consists of three proteins whose genes are located adjacent to each other on the phenol operon and were overproduced in Escherichia coli. The promoter region and operon structure of the phenol gene cluster were investigated. Protein 1 (70 kDa) resembles the central part of classical phosphoenolpyruvate synthase which contains a conserved histidine residue. It catalyzes the exchange of free [(14)C]phenol and the phenol moiety of phenylphosphate but not the phosphorylation of phenol. Phosphorylation of phenol requires protein 1, MgATP, and another protein, protein 2 (40 kDa), which resembles the N-terminal part of phosphoenol pyruvate synthase. Proteins 1 and 2 catalyze the following reaction: phenol + MgATP + H(2)O-->phenylphosphate + MgAMP + orthophosphate. The phosphoryl group in phenylphosphate is derived from the beta-phosphate group of ATP. The free energy of ATP hydrolysis obviously favors the trapping of phenol (K(m), 0.04 mM), even at a low ambient substrate concentration. The reaction is stimulated severalfold by another protein, protein 3 (24 kDa), which contains two cystathionine-beta-synthase domains of unknown function but does not show significant overall similarity to known proteins. The molecular and catalytic features of phenylphosphate synthase resemble those of phosphoenolpyruvate synthase, albeit with interesting modifications.

Wikipedia

General Manufacturing Information

Phosphoric acid, monophenyl ester: ACTIVE

Storage Conditions

Stability Shelf Life

Dates

Catalytic efficiency is a better predictor of arsenic toxicity to soil alkaline phosphatase

Ziquan Wang, Haixia Tian, Guannan Lu, Yiming Zhao, Rui Yang, Mallavarapu Megharaj, Wenxiang HePMID: 29175755 DOI: 10.1016/j.ecoenv.2017.11.040

Abstract

Arsenic (As) is an inhibitor of phosphatase, however, in the complex soil system, the substrate concentration effect and the mechanism of As inhibition of soil alkaline phosphatase (ALP) and its kinetics has not been adequately studied. In this work, we investigated soil ALP activity in response to As pollution at different substrate concentrations in various types of soils and explored the inhibition mechanism using the enzyme kinetics. The results showed that As inhibition of soil ALP activity was substrate concentration-dependent. Increasing substrate concentration decreased inhibition rate, suggesting reduced toxicity. This dependency was due to the competitive inhibition mechanism of As to soil ALP. The kinetic parameters, maximum reaction velocity (V) and Michaelis constant (K

) in unpolluted soils were 0.012-0.267mMh

and 1.34-3.79mM respectively. The competitive inhibition constant (K

) was 0.17-0.70mM, which was lower than K

, suggesting higher enzyme affinity for As than for substrate. The ecological doses, ED

and ED

(concentration of As that results in 10% and 50% inhibition on enzyme parameter) for inhibition of catalytic efficiency (V

/K

) were lower than those for inhibition of enzyme activity at different substrate concentrations. This suggests that the integrated kinetic parameter, catalytic efficiency is substrate concentration independent and more sensitive to As than ALP activity. Thus, catalytic efficiency was proposed as a more reliable indicator than ALP activity for risk assessment of As pollution.

Highly concentrated synthesis of copper-zinc-tin-sulfide nanocrystals with easily decomposable capping molecules for printed photovoltaic applications

Youngwoo Kim, Kyoohee Woo, Inhyuk Kim, Yong Soo Cho, Sunho Jeong, Jooho MoonPMID: 24057000 DOI: 10.1039/c3nr03104g

Abstract

Among various candidate materials, Cu2ZnSnS4 (CZTS) is a promising earth-abundant semiconductor for low-cost thin film solar cells. We report a facile, less toxic, highly concentrated synthetic method utilizing the heretofore unrecognized, easily decomposable capping ligand of triphenylphosphate, where phase-pure, single-crystalline, and well-dispersed colloidal CZTS nanocrystals were obtained. The favorable influence of the easily decomposable capping ligand on the microstructural evolution of device-quality CZTS absorber layers was clarified based on a comparative study with commonly used oleylamine-capped CZTS nanoparticles. The resulting CZTS nanoparticles enabled us to produce a dense and crack-free absorbing layer through annealing under a N2 + H2S (4%) atmosphere, demonstrating a solar cell with an efficiency of 3.6% under AM 1.5 illumination.Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini

Xiaoman Xie, Nicolai MüllerPMID: 30157755 DOI: 10.1186/s12866-018-1238-0

Abstract

The sulfate-reducing bacterium Desulfatiglans anilini can grow with phenol as sole source of carbon and energy under strictly anaerobic, sulfate-reducing conditions. In the nitrate-reducing bacterium Thauera aromatica, the enzymes involved in phenol degradation have been well elucidated, whereas the anaerobic phenol degradation pathway by D. anilini was not studied in detail yet.The pathway of anaerobic phenol degradation by the sulfate-reducing bacterium Desulfatiglans anilini was studied by identification of genes coding for phenylphosphate synthase (encoded by pps genes) and phenylphosphate carboxylase (encoded by ppc genes) in the genome of D. anilini, by analysis of the transcription and translation of pps-ppc genes, and by measurement of phenylphosphate synthase activity in cell-free extracts of phenol-grown cells. The majority of genes involved in phenol degradation were found to be organized in one gene cluster. The gene cluster contained genes ppsα (phenylphosphate synthase alpha subunit), ppsβ (phenylphosphate synthase beta subunit), ppcβ (phenylphosphate carboxylase beta subunit), as well as 4-hydroxybenzoyl-CoA ligase and 4-hydroxylbenzoyl-CoA reductase-encoding genes. The genes ppsγ (phenylphosphate synthase gamma subunit), ppcα (phenylphosphate carboxylase alpha subunit) and ppcδ (phenylphosphate carboxylase delta subunit) were located elsewhere in the genome of D. anilini, and no obvious homologue of ppcγ (phenylphosphate carboxylase gamma subunit) was found in the genome. Induction of genes pps and ppc during growth on phenol was confirmed by reverse transcription polymerase chain reaction. Total proteome analysis revealed that the abundance of enzymes encoded by the gene cluster under study was much higher in phenol-grown cells than that in benzoate-grown cells. In in-vitro enzyme assays with cell-free extracts of phenol-grown cells, phenylphosphate was formed from phenol in the presence of ATP, Mg

, Mn

, K

as co-factors.

The genes coding for enzymes involved in the anaerobic phenol degradation pathway were identified in the sulfate-reducing bacterium D. anilini. The results indicate that the first steps of anaerobic phenol degradation in D. anilini are phosphorylation of phenol to phenylphosphate by phenylphosphate synthase and carboxylation of phenylphosphate by phenylphosphate carboxylase.

A DFT study on the formation of a phosphohistidine intermediate in prostatic acid phosphatase

Satyan Sharma, Arvi Rauk, André H JufferPMID: 18605729 DOI: 10.1021/ja710047a

Abstract

Histidine phosphatases are a class of enzymes that are characterized by the presence of a conserved RHGXRXP motif. This motif contains a catalytic histidine that is being phosphorylated in the course of a dephosphorylation reaction catalyzed by these enzymes. Prostatic acid phosphatase (PAP) is one such enzyme. The dephosphorylation of phosphotyrosine by PAP is a two-step process. The first step involves the transfer of a phosphate group from the substrate to the histidine (His12). The present study reports on the details of the first step of this reaction, which was investigated using a series of quantum chemistry calculations. A number of quantum models were constructed containing various residues that were thought to play a role in the mechanism. In all these models, the transition state displayed an associative character. The transition state is stabilized by three active site arginines (Arg11, Arg15, and Arg79), two of which belong to the aforementioned conserved motif. The work also demonstrated that His12 could act as a nucleophile. The enzyme is further characterized by a His257-Asp258 motif. The role of Asp258 has been elusive. In this work, we propose that Asp258 acts as a proton donor which becomes protonated when the substrate enters the binding pocket. Evidence is also obtained that the transfer of a proton from Asp258 to the leaving group is possibly mediated by a water molecule in the active site. The work also underlines the importance of His257 in lowering the energy barrier for the nucleophilic attack.Immobilization of enzymes through one-pot chemical preoxidation and electropolymerization of dithiols in enzyme-containing aqueous suspensions to develop biosensors with improved performance

Yingchun Fu, Chao Chen, Qingji Xie, Xiahong Xu, Can Zou, Qingmei Zhou, Liang Tan, Hao Tang, Youyu Zhang, Shouzhuo YaoPMID: 18593192 DOI: 10.1021/ac800178p

Abstract

A protocol of one-pot chemical preoxidation and electropolymerization of monomers (CPEM) in enzyme-containing aqueous suspensions (or solutions) was proposed as a universal strategy for high-activity and high-load immobilization of enzymes to construct amperometric biosensors, which was proven to be effective for the monomer of 1,4-benzenedithiol (BDT), 1,6-hexanedithiol, o-phenylenediamine, o-aminophenol or pyrrole, the preoxidant of K3Fe(CN)6 or p-benzoquinone, and the enzyme of glucose oxidase (GOx) or alkaline phosphatase (AP) to develop GOx-based glucose biosensors or AP-based disodium phenyl phosphate biosensors. As a case examined in detail, a well-dispersed aqueous suspension of the poorly soluble BDT was obtained through its dispersion assisted by ultrasonication and coexisting GOx, which was then subject to chemical preoxidation through adding K3Fe(CN)6, yielding many composites of insoluble BDT oligomers with lots of high-activity enzyme molecules entrapped. Some insoluble composites were then electrochemically codeposited with poly(1,4-benzenedithiol) on an Au electrode, yielding an enzyme film with high-load and high-activity enzyme immobilized. The glucose biosensor prepared here from the CPEM protocol showed much better performance than that from the preoxidant-free conventional electropolymerization (CEP) protocol, with a detection sensitivity increase by a factor of 32 in this case. The GOx-based and AP-based first-generation biosensors developed from the present CPEM protocol all exhibited notably improved performance compared with the analogues from the preoxidant-free CEP protocol. The electrochemical quartz crystal microbalance (EQCM) technique was used to investigate various electrode modification processes. The values of quantity and enzymatic specific activity (ESA) of the immobilized enzymes were evaluated through the EQCM and the conventional UV-vis spectrophotometric method, given that the CPEM protocol notably improved the quantity and the ESA of immobilized enzymes as compared with the preoxidant-free CEP protocol. The proposed CPEM protocol may be interesting in a number of fields, including biosensing, biocatalysis, biofuel cells, bioaffinity chromatography, and biomaterials, and the successful electropolymerization of dithiols in aqueous suspensions (two-phase electropolymerization) may open a new avenue for many monomers that are poorly soluble in neutral aqueous solutions to in situ immobilize biomolecules for bioapplications.Thiolysis and alcoholysis of phosphate tri- and monoesters with alkyl and aryl leaving groups. An ab initio study in the gas phase

Guilherme Menegon Arantes, Hernan ChaimovichPMID: 16833895 DOI: 10.1021/jp0449556

Abstract

Phosphate esters are important compounds in living systems. Their biological reactions with alcohol and thiol nucleophiles are catalyzed by a large superfamily of phosphatase enzymes. However, very little is known about the intrinsic reactivity of these nucleophiles with phosphorus centers. We have performed ab initio calculations on the thiolysis and alcoholysis at phosphorus of trimethyl phosphate, dimethyl phenyl phosphate, methyl phosphate, and phenyl phosphate. Results in the gas phase are a reference for the study of the intrinsic reactivity of these compounds. Thiolysis of triesters was much slower and less favorable than the corresponding alcoholysis. Triesters reacted through an associative mechanism. Monoesters can react by both associative and dissociative mechanisms. The basicity of the attacking and leaving groups and the possibility of proton transfers can modulate the reaction mechanisms. Intermediates formed along associative reactions did not follow empirically proposed rules for ligand positioning. Our calculations also allow re-interpretation of some experimental results, and new experiments are proposed to trace reactions that are normally not observed, both in the gas phase and in solution.Phosphorylation of phenol by phenylphosphate synthase: role of histidine phosphate in catalysis

Ariun Narmandakh, Nasser Gad'on, Friedel Drepper, Bettina Knapp, Wolfgang Haehnel, Georg FuchsPMID: 16980461 DOI: 10.1128/JB.00785-06

Abstract

The anaerobic metabolism of phenol proceeds via carboxylation to 4-hydroxybenzoate by a two-step process involving seven proteins and two enzymes ("biological Kolbe-Schmitt carboxylation"). MgATP-dependent phosphorylation of phenol catalyzed by phenylphosphate synthase is followed by phenylphosphate carboxylation. Phenylphosphate synthase shows similarities to phosphoenolpyruvate (PEP) synthase and was studied for the bacterium Thauera aromatica. It consists of three proteins and transfers the beta-phosphoryl from ATP to phenol; the products are phenylphosphate, AMP, and phosphate. We showed that protein 1 becomes phosphorylated in the course of the reaction cycle by [beta-(32)P]ATP. This reaction requires protein 2 and is severalfold stimulated by protein 3. Stimulation of the reaction by 1 M sucrose is probably due to stabilization of the protein(s). Phosphorylated protein 1 transfers the phosphoryl group to phenolic substrates. The primary structure of protein 1 was analyzed by nanoelectrospray mass spectrometry after CNBr cleavage, trypsin digestion, and online high-pressure liquid chromatography at alkaline pH. His-569 was identified as the phosphorylated amino acid. We propose a catalytic ping-pong mechanism similar to that of PEP synthase. First, a diphosphoryl group is transferred to His-569 in protein 1, from which phosphate is cleaved to render the reaction unidirectional. Histidine phosphate subsequently serves as the actual phosphorylation agent.Degradation of phenol via phenylphosphate and carboxylation to 4-hydroxybenzoate by a newly isolated strain of the sulfate-reducing bacterium Desulfobacterium anilini

Young-Beom Ahn, Jong-Chan Chae, Gerben J Zylstra, Max M HäggblomPMID: 19411421 DOI: 10.1128/AEM.00203-09

Abstract

A sulfate-reducing phenol-degrading bacterium, strain AK1, was isolated from a 2-bromophenol-utilizing sulfidogenic estuarine sediment enrichment culture. On the basis of phylogenetic analysis of the 16S rRNA gene and DNA homology, strain AK1 is most closely related to Desulfobacterium anilini strain Ani1 (= DSM 4660(T)). In addition to phenol, this organism degrades a variety of other aromatic compounds, including benzoate, 2-hydroxybenzoate, 4-hydroxybenzoate, 4-hydroxyphenylacetate, 2-aminobenzoate, 2-fluorophenol, and 2-fluorobenzoate, but it does not degrade aniline, 3-hydroxybenzoate, 4-cyanophenol, 2,4-dihydroxybenzoate, monohalogenated phenols, or monohalogenated benzoates. Growth with sulfate as an electron acceptor occurred with acetate and pyruvate but not with citrate, propionate, butyrate, lactate, glucose, or succinate. Strain AK1 is able to use sulfate, sulfite, and thiosulfate as electron acceptors. A putative phenylphosphate synthase gene responsible for anaerobic phenol degradation was identified in strain AK1. In phenol-grown cultures inducible expression of the ppsA gene was verified by reverse transcriptase PCR, and 4-hydroxybenzoate was detected as an intermediate. These results suggest that the pathway for anaerobic degradation of phenol in D. anilini strain AK1 proceeds via phosphorylation of phenol to phenylphosphate, followed by carboxylation to 4-hydroxybenzoate. The details concerning such reaction pathways in sulfidogenic bacteria have not been characterized previously.Anaerobic metabolism of catechol by the denitrifying bacterium Thauera aromatica--a result of promiscuous enzymes and regulators?

Bin Ding, Sirko Schmeling, Georg FuchsPMID: 18156265 DOI: 10.1128/JB.01221-07

Abstract

The anaerobic metabolism of catechol (1,2-dihydroxybenzene) was studied in the betaproteobacterium Thauera aromatica that was grown with CO2 as a cosubstrate and nitrate as an electron acceptor. Based on different lines of evidence and on our knowledge of enzymes and genes involved in the anaerobic metabolism of other aromatic substrates, the following pathway is proposed. Catechol is converted to catechylphosphate by phenylphosphate synthase, which is followed by carboxylation by phenylphosphate carboxylase at the para position to the phosphorylated phenolic hydroxyl group. The product, protocatechuate (3,4-dihydroxybenzoate), is converted to its coenzyme A (CoA) thioester by 3-hydroxybenzoate-CoA ligase. Protocatechuyl-CoA is reductively dehydroxylated to 3-hydroxybenzoyl-CoA, possibly by 4-hydroxybenzoyl-CoA reductase. 3-Hydroxybenzoyl-CoA is further metabolized by reduction of the aromatic ring catalyzed by an ATP-driven benzoyl-CoA reductase. Hence, the promiscuity of several enzymes and regulatory proteins may be sufficient to create the catechol pathway that is made up of elements of phenol, 3-hydroxybenzoate, 4-hydroxybenzoate, and benzoate metabolism.Free-energy profiles for catalysis by dual-specificity phosphatases

Guilherme M ArantesPMID: 16784417 DOI: 10.1042/BJ20060637